- Synthesis of 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinolineHecheng Huaxue, 2009, 17(5), 640-641,
Cas no 924633-09-0 (3-Benzyl-6-bromoquinoline-2(1H)-one)

924633-09-0 structure
商品名:3-Benzyl-6-bromoquinoline-2(1H)-one
CAS番号:924633-09-0
MF:C16H12BrNO
メガワット:314.1765832901
MDL:MFCD28124969
CID:4659824
PubChem ID:58180829
3-Benzyl-6-bromoquinoline-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone
- NYAOVIBBTKTYMI-UHFFFAOYSA-N
- 3-Benzyl-6-bromoquinoline-2(1H)-one
- 3-Benzyl-6-bromo-1H-quinoline-2-one
- 2(1H)-Quinolinone,6-bromo-3-(phenylmethyl)-
- 2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
- 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone (ACI)
- 3-Benzyl-6-bromo-1H-quinolin-2-one
- 3-Benzyl-6-bromo-2(1H)-quinolinone
- ZLB63309
- SCHEMBL6521139
- DB-099126
- AKOS037650742
- CS-15246
- CS-0011156
- 924633-09-0
- AT-417/43485049
- C13204
-
- MDL: MFCD28124969
- インチ: 1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19)
- InChIKey: NYAOVIBBTKTYMI-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CC2C=CC=CC=2)=CC2C(=CC=C(C=2)Br)N1
計算された属性
- せいみつぶんしりょう: 313.01023g/mol
- どういたいしつりょう: 313.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 29.1
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 494.3±45.0 °C at 760 mmHg
- フラッシュポイント: 252.8±28.7 °C
- じょうきあつ: 0.0±1.3 mmHg at 25°C
3-Benzyl-6-bromoquinoline-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D772735-1g |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 1g |
$820 | 2024-06-06 | |
1PlusChem | 1P00IMI6-1g |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 1g |
$819.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066855-1g |
6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone |
924633-09-0 | 98% | 1g |
¥8134.00 | 2024-04-25 | |
1PlusChem | 1P00IMI6-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 100mg |
$253.00 | 2024-04-20 | |
eNovation Chemicals LLC | D772735-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 100mg |
$265 | 2025-02-25 | |
eNovation Chemicals LLC | D772735-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 100mg |
$265 | 2024-06-06 | |
Aaron | AR00IMQI-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 100mg |
$220.00 | 2025-02-10 | |
A2B Chem LLC | AI68174-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 250mg |
$463.00 | 2024-07-18 | |
Aaron | AR00IMQI-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 250mg |
$366.00 | 2025-02-10 | |
A2B Chem LLC | AI68174-1g |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 1g |
$914.00 | 2024-07-18 |
3-Benzyl-6-bromoquinoline-2(1H)-one 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; < 15 °C; 15 °C → 40 °C; 40 °C
1.2 overnight, 80 °C
1.3 Reagents: Water ; cooled
1.2 overnight, 80 °C
1.3 Reagents: Water ; cooled
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 16 h, rt → 80 °C
リファレンス
- IL4I1 inhibitors and methods of use, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 15 - 20 min, reflux
リファレンス
- Quinoline, naphthalene and conformationally constrained quinoline or naphthalene derivatives as antimycobacterial agents and their preparation, pharmaceutical compositions and use in the treatment of mycobacterial infections, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux
リファレンス
- Preparation of quinoline derivatives as antibacterial agents, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 15 min, reflux
リファレンス
- Trifluoroacetic acid: a more effective and efficient reagent for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-aminoquinolines from Baylis-Hillman derivatives via Claisen rearrangementTetrahedron, 2007, 63(2), 451-460,
3-Benzyl-6-bromoquinoline-2(1H)-one Raw materials
- N-(4-Bromophenyl)-benzenepropanamide
- 3-Benzyl-6-bromo-2-chloroquinoline
- 3-Benzyl-6-bromo-2-methoxyquinoline
- 2(1H)-Quinolinone, 6-bromo-3,4-dihydro-3-(phenylmethylene)-
3-Benzyl-6-bromoquinoline-2(1H)-one Preparation Products
3-Benzyl-6-bromoquinoline-2(1H)-one 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
924633-09-0 (3-Benzyl-6-bromoquinoline-2(1H)-one) 関連製品
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